molecular formula C15H15FN2O4 B4117721 N-(3-fluorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine

N-(3-fluorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine

Cat. No.: B4117721
M. Wt: 306.29 g/mol
InChI Key: ORHIGPMKUOOYQA-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine is a synthetic organic compound that features a fluorophenyl group and a furylmethyl group attached to an alpha-asparagine backbone

Properties

IUPAC Name

4-(3-fluoroanilino)-3-(furan-2-ylmethylamino)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O4/c16-10-3-1-4-11(7-10)18-15(21)13(8-14(19)20)17-9-12-5-2-6-22-12/h1-7,13,17H,8-9H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHIGPMKUOOYQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(CC(=O)O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine typically involves the following steps:

    Formation of the fluorophenyl intermediate: This step involves the reaction of a fluorobenzene derivative with a suitable reagent to introduce the fluorine atom at the desired position on the benzene ring.

    Formation of the furylmethyl intermediate: This step involves the reaction of a furan derivative with a suitable reagent to introduce the methyl group at the desired position on the furan ring.

    Coupling of intermediates: The fluorophenyl and furylmethyl intermediates are then coupled with an alpha-asparagine derivative under suitable reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups or to modify existing ones.

    Substitution: The compound can undergo substitution reactions to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a suitable catalyst.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used as a probe to study biological processes and interactions.

    Industry: The compound can be used as a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, thereby modulating their activity and leading to various biological effects. The specific molecular targets and pathways involved depend on the particular application of the compound.

Comparison with Similar Compounds

N-(3-fluorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine can be compared with other similar compounds, such as:

    N~1~-(3-chlorophenyl)-N~2~-(2-furylmethyl)-alpha-asparagine: This compound has a chlorine atom instead of a fluorine atom on the phenyl ring, which may result in different chemical and biological properties.

    N~1~-(3-fluorophenyl)-N~2~-(2-thienylmethyl)-alpha-asparagine: This compound has a thienylmethyl group instead of a furylmethyl group, which may result in different chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-fluorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine
Reactant of Route 2
Reactant of Route 2
N-(3-fluorophenyl)-N~2~-(furan-2-ylmethyl)-alpha-asparagine

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